REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:5]=1[SH:13].Br[CH:15]([CH:19]([CH3:21])[CH3:20])[C:16]([OH:18])=[O:17]>CN(C)C=O.O>[Cl:3][C:4]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:5]=1[S:13][CH:15]([CH:19]([CH3:21])[CH3:20])[C:16]([OH:18])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
12.26 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 12 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone-pentane
|
Reaction Time |
12 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)SC(C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |